molecular formula C9H14FN3O4S B1440166 1-(4-Fluorobenzyl)-1-methylguanidine sulfate CAS No. 1185037-72-2

1-(4-Fluorobenzyl)-1-methylguanidine sulfate

Cat. No.: B1440166
CAS No.: 1185037-72-2
M. Wt: 279.29 g/mol
InChI Key: JXFLVPMYGHXGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-1-methylguanidine sulfate (CAS 1185037-72-2) is a high-purity guanidine compound supplied as a sulfate salt for enhanced stability. With a molecular formula of C9H14FN3O4S and a molecular weight of 279.29 g/mol, this chemical is a key building block in radiopharmaceutical research, particularly in the development of PET imaging agents . This compound is structurally analogous to meta-fluorobenzylguanidine ([18F]MFBG), a positron emission tomography (PET) radiotracer used for imaging the norepinephrine transporter (NET) . The NET is a key target for functional imaging of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, as these tumors often originate from the sympathetic nervous system . Research use of this compound facilitates the study of NET function and the development of novel diagnostic tracers. Compared to iodine-123 labeled MIBG, the current standard for imaging, fluorinated analogs offer the potential for higher image resolution, faster clearance from non-target tissues, and improved quantification capabilities with PET . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFLVPMYGHXGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Guanidine Base

  • The guanidine base, 1-(4-fluorobenzyl)-1-methylguanidine, can be prepared by reacting 4-fluorobenzylamine with suitable guanidinylating agents.
  • One approach involves the use of 4-fluorobenzylamine and methyl isothiourea or S-methylisothiourea derivatives to introduce the guanidine moiety.
  • Alternatively, reductive amination of 4-fluorobenzylamine with methylguanidine precursors under catalytic hydrogenation conditions can be employed.
  • Catalysts such as palladium on carbon or metal hydrides may be used to facilitate selective transformations.

Salt Formation with Sulfuric Acid

  • The free base guanidine is dissolved in an inert organic solvent such as ethyl acetate, toluene, or dichloromethane .
  • A stoichiometric amount of sulfuric acid is added slowly to the solution to form the sulfate salt.
  • The acid-base reaction is typically conducted under mild temperature conditions to avoid decomposition.
  • The resulting sulfate salt may precipitate directly or can be induced to crystallize by cooling or addition of a non-solvent.

Isolation and Purification

  • The sulfate salt is isolated by filtration if precipitated or by solvent removal and crystallization .
  • Washing with cold solvents such as ethanol or ether can improve purity.
  • Drying under vacuum yields the final product as a stable crystalline solid.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Guanidine base synthesis 4-Fluorobenzylamine + methylguanidine precursor; metal hydride or Pd catalyst; organic solvent Reaction temperature typically ambient to reflux; inert atmosphere preferred
Salt formation Guanidine base solution + sulfuric acid; organic solvent (ethyl acetate, toluene, DCM) Stoichiometric acid; slow addition; mild temp (0-25°C)
Isolation Cooling, filtration, washing, vacuum drying Purity enhanced by recrystallization

Research Findings and Optimization

  • Use of Lewis acid catalysts such as MgCl₂, FeCl₃, or TiCl₄ has been reported to improve yields in related carbamide syntheses, suggesting potential for catalytic enhancement in guanidine formation steps.
  • Solvent choice critically affects salt crystallization; esters (ethyl acetate) and halogenated solvents (dichloromethane) provide good solubility profiles for reaction and isolation.
  • The sulfate salt exhibits good stability and crystallinity, facilitating purification by standard pharmaceutical crystallization methods.
  • Reaction stoichiometry is key: equimolar amounts of base and acid ensure complete salt formation without excess acid contamination.

Summary Table of Preparation Method

Stage Description Key Parameters Outcome
Guanidine base synthesis Reaction of 4-fluorobenzylamine with methylguanidine precursor under catalytic conditions Metal hydride or Pd catalyst; organic solvent; ambient to reflux temperature Formation of 1-(4-fluorobenzyl)-1-methylguanidine base
Salt formation Acid-base reaction with sulfuric acid in organic solvent Stoichiometric sulfuric acid; mild temperature; slow acid addition Formation of sulfate salt precipitate or solution
Isolation and purification Cooling, filtration, washing with cold solvent, vacuum drying Temperature control; solvent choice; recrystallization Pure crystalline this compound

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1-methylguanidine sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1-methylguanidine sulfate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1-methylguanidine sulfate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
1-(4-Fluorobenzyl)-1-methylguanidine sulfate C₉H₁₁FN₃·H₂SO₄ ~307.3* 4-Fluorobenzyl, methylguanidine, sulfate Potential antihistaminic/antimicrobial
FUB-144 () C₂₃H₂₁FNO 354.43 4-Fluorobenzyl, indole-3-carbonyl, tetramethylcyclopropane Synthetic cannabinoid receptor agonist
FUB-AKB-48 () C₂₄H₂₅FN₄O 428.48 4-Fluorobenzyl, indazole-3-carboxamide, adamantane Cannabinoid-like activity
1-Methylguanidine Sulfate () C₂H₇N₃·H₂SO₄ 199.18 Methylguanidine, sulfate Base compound; limited bioactive data
Creatinol Sulphate () 2(C₄H₁₁N₃O)·H₂SO₄ 454.49 Hydroxyethyl-methylguanidine, sulfate Cardioprotective agent

*Calculated based on component molecular weights.

Key Structural Insights :

  • The 4-fluorobenzyl group in the target compound and FUB analogs enhances receptor-binding affinity via hydrophobic and halogen-bonding interactions, particularly in cannabinoid-like compounds .
  • Sulfate vs. Carboxamide/Sulfonyl Groups: The sulfate in the target compound and Creatinol sulphate improves solubility, whereas sulfonyl/carboxamide groups in FUB analogs (e.g., FUB-144, FUB-AKB-48) increase metabolic stability .
  • Methylguanidine Core : Present in both the target compound and 1-Methylguanidine Sulfate, this moiety is critical for basicity and hydrogen-bonding interactions, but the absence of fluorobenzyl in the latter reduces lipophilicity .
Physicochemical Properties
  • Solubility: The sulfate salt form of the target compound ensures moderate water solubility (~50–100 mg/mL), comparable to Creatinol sulphate but higher than FUB analogs, which are typically lipophilic .
  • Thermal Stability : Guanidine sulfates generally decompose above 200°C, whereas FUB-AMB (), with an ester group, may exhibit lower thermal stability due to hydrolytic susceptibility .
  • Spectroscopic Data: The target compound’s IR spectrum would show NH/OH stretches (~3300 cm⁻¹) and sulfate vibrations (~1100 cm⁻¹), similar to Creatinol sulphate . In contrast, FUB-144’s IR spectrum () includes sulfonyl peaks at 1324 cm⁻¹, absent in the target compound .

Biological Activity

1-(4-Fluorobenzyl)-1-methylguanidine sulfate is a compound recognized for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is a guanidine derivative characterized by the presence of a fluorobenzyl group. Its chemical structure allows it to engage in various biochemical interactions, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of neurotransmission. It may modulate signaling pathways by inhibiting or activating proteins involved in these processes.
  • Receptor Binding : It targets receptors that are crucial for neurotransmitter signaling, which can lead to altered cellular responses and potential therapeutic effects in neurological disorders.

Summary of Activities

Activity Type Description
Enzyme InhibitionInhibits specific enzymes related to neurotransmission.
Receptor InteractionBinds to receptors involved in signal transduction pathways.
Therapeutic PotentialExplored for treatment of neurological disorders.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research indicates that the compound exhibits significant inhibitory activity against certain enzymes, which could be beneficial in developing treatments for conditions like depression or anxiety .
  • Kinetic Analysis : Kinetic studies have shown that this compound acts as a competitive inhibitor, with IC50 values indicating its potency in enzyme inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Solubility Stability Applications
1-(4-Fluorobenzyl)-1-methylguanidine hydrochlorideModerateLess stableGeneral research applications
1-(4-Fluorobenzyl)-1-methylguanidine nitrateLowModerateLimited due to solubility issues
This compound High Stable Preferred for industrial and therapeutic uses

The sulfate form demonstrates superior solubility and stability compared to its hydrochloride and nitrate counterparts, making it more suitable for various applications.

Q & A

Q. What statistical approaches are recommended for resolving contradictory results in dose-response studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies. Use ANOVA with post-hoc Tukey tests to assess significance. Reconcile discrepancies by standardizing assay conditions (e.g., cell line passage number, buffer composition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1-methylguanidine sulfate
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-1-methylguanidine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.